N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide
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Overview
Description
N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide is a chemical compound that belongs to the class of oxamides It features a fluorophenyl group and a pyridinylmethyl group attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide typically involves the reaction of 2-fluoroaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxamide group to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridinylmethyl group.
Reduction: Corresponding amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide
- N’-(2-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide
- N’-(2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Uniqueness
N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Biological Activity
N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
The synthesis of this compound typically involves the reaction of 2-fluoroaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then treated with oxalyl chloride to yield the oxamide. The reaction conditions generally include the use of a base (e.g., triethylamine) and solvents like dichloromethane or tetrahydrofuran, often conducted at room temperature or slightly elevated temperatures for complete conversion.
Chemical Structure
The presence of the fluorine atom in the phenyl ring significantly influences the compound's reactivity and biological activity. Fluorine enhances metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
Biological Activity
This compound has been investigated for various biological activities, particularly in antimicrobial and anticancer research. Its structural features allow for interactions with specific molecular targets, which can lead to diverse biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with aromatic N-heterocyclic substituents have shown enhanced antibacterial activity against various bacterial strains . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. The mechanism of action likely involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. Further investigation into its efficacy against different cancer cell lines is warranted.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, inhibiting their activity. This interaction may be facilitated by the unique structural attributes provided by the fluorine atom and the pyridine moiety, enhancing binding affinity and selectivity towards target proteins .
Comparative Analysis
A comparison with similar compounds highlights the unique features of this compound:
Compound Name | Structural Features | Notable Activities |
---|---|---|
N'-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide | Chlorine substituent | Moderate antimicrobial activity |
N'-(2-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide | Bromine substituent | Anticancer potential |
N'-(2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide | Methyl substituent | Lowered bioactivity compared to fluorine variant |
The fluorine atom in this compound enhances its stability and lipophilicity compared to its chloro and bromo counterparts, contributing to its superior biological activities.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that compounds with similar oxamide structures exhibited significant antibacterial activity against MRSA strains, suggesting that modifications can enhance efficacy against resistant bacteria .
- Anticancer Research : In vitro assays indicated that certain derivatives led to reduced viability in cancer cell lines, highlighting their potential as therapeutic agents.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-1-2-4-12(11)18-14(20)13(19)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCSRGWJWRFYOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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